Ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate belongs to a class of compounds identified as peroxisome proliferator-activated receptor γ (PPARγ) agonists. [] These compounds are known to bind to the PPARγ-LBD (ligand binding domain) and exhibit agonistic activity. [] The compound's specific role in scientific research revolves around its potential as a novel scaffold for developing selective PPARγ modulators. []
While the provided literature doesn't detail the specific synthesis of ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate, similar compounds utilizing pyrrole and thiazole moieties have been synthesized. [, , , , ] These syntheses often involve reactions of substituted enamines with oxalyl chloride to form pyrrol-2-one structures. [, ] Other approaches involve cyclization reactions of appropriately substituted starting materials to form the thiazole and pyrrole rings. [, , ]
The molecule consists of a central pyrrole ring substituted at the 1-position with a 4-methyl-1,3-thiazole-5-carboxylate moiety and at the 2-position with a 2-thienyl group. [] A 4-methylbenzoyl group is attached to the 4-position of the pyrrole ring. [] The presence of a hydroxyl group at the 3-position of the pyrrole ring is noteworthy. []
Ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate functions as a PPARγ agonist by binding competitively to the ligand binding domain of PPARγ. [] This interaction leads to the activation of PPARγ, which subsequently regulates the expression of genes involved in lipid and glucose metabolism. []
Ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has been identified as a novel scaffold for PPARγ agonists through virtual screening techniques. [] This suggests its potential use in research related to metabolic disorders, such as type 2 diabetes, where PPARγ modulation plays a crucial role. [] Further investigation of its activity and selectivity towards PPARγ subtypes is needed to explore its full therapeutic potential.
CAS No.: 20304-47-6
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.: